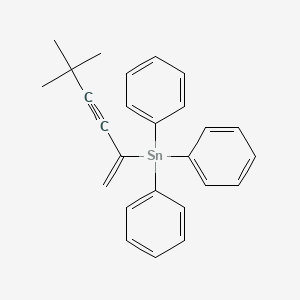
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is a specialized organotin compound. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions. This compound features a unique structure with a stannane core bonded to a 4,4-dimethyl-1-methylene-2-pentynyl group and three phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- typically involves the reaction of triphenyltin chloride with the corresponding alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the triphenyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity and reactivity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can participate in radical reduction reactions, often used in organic synthesis.
Substitution: The phenyl groups can be substituted under certain conditions, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Various reduced organic compounds, depending on the specific reaction.
Substitution: New organotin compounds with different substituents.
Aplicaciones Científicas De Investigación
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug synthesis.
Industry: Used in the synthesis of specialized materials and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action for Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound can undergo homolytic cleavage to generate radicals, which then participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Triphenyltin chloride: A precursor for many organotin compounds.
Tetraphenyltin: Similar structure but with four phenyl groups instead of three.
Uniqueness
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is unique due to its specific alkyne group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
650605-88-2 |
|---|---|
Fórmula molecular |
C26H26Sn |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-en-3-yn-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1H2,2-4H3;3*1-5H; |
Clave InChI |
VOHOGIQGCKGMDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


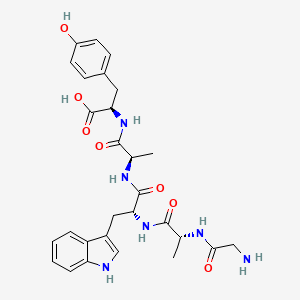
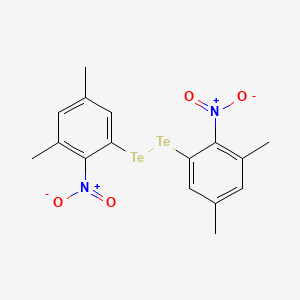
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
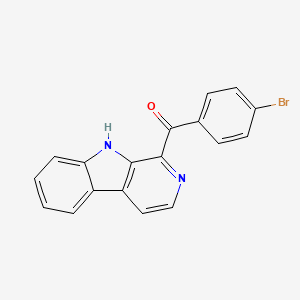
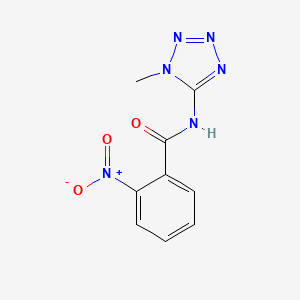
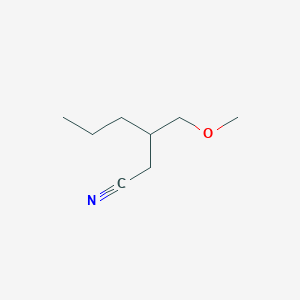
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
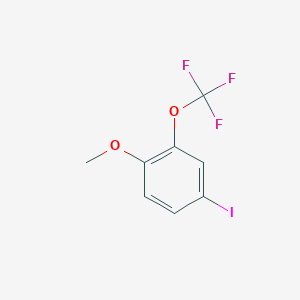
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
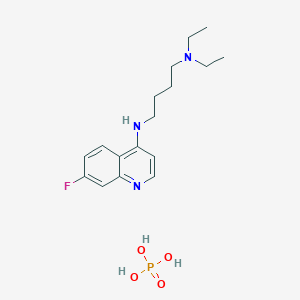
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

